molecular formula C12H6S2 B3047464 5,5'-Diethynyl-2,2'-bithiophene CAS No. 139896-68-7

5,5'-Diethynyl-2,2'-bithiophene

Cat. No.: B3047464
CAS No.: 139896-68-7
M. Wt: 214.3 g/mol
InChI Key: OOFFPJPKXRNVDN-UHFFFAOYSA-N
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Description

Contextualization within Thiophene-Based Conjugated Systems

Thiophene-based conjugated systems form a cornerstone of organic electronics. rsc.org Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, serves as an electron-rich unit that facilitates charge transport. When two thiophene rings are linked together, they form bithiophene, a fundamental structure in many organic semiconductors. The π-conjugated systems of these molecules, characterized by alternating single and double bonds, are responsible for their desirable electronic properties, including efficient light absorption and charge carrier mobility. rsc.org

The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives, from simple oligomers to complex polymers, by introducing different functional groups. acs.org This functionalization is key to fine-tuning the material's properties, such as solubility, solid-state packing, and energy levels, to meet the specific demands of various electronic devices. acs.org Thiophene-based oligomers, in particular, offer the advantage of well-defined molecular structures, leading to reproducible and high-purity materials, which is crucial for consistent device performance. rsc.org

Significance of Ethynyl (B1212043) Functionalities for Extended π-Conjugation in Organic Materials

The introduction of ethynyl groups (–C≡CH) into conjugated molecules like bithiophene has a profound impact on their electronic structure. wikipedia.org The carbon-carbon triple bond of the ethynyl group is a rigid, linear moiety that extends the π-conjugation of the aromatic backbone. nih.gov This extension of the conjugated system leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn results in a bathochromic (red) shift in the material's absorption and emission spectra. rsc.orgnih.gov

This ability to modulate the optical and electronic properties is of paramount importance in the design of materials for specific applications. For instance, in organic photovoltaics, a smaller bandgap allows the material to absorb a broader range of the solar spectrum, potentially leading to higher power conversion efficiencies. acs.org Furthermore, the acidic proton of the terminal ethynyl group provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex and extended conjugated structures. nih.gov

Overview of Research Trajectories for Bithiophene Derivatives in Functional Materials Science

Research into bithiophene derivatives is a vibrant and rapidly evolving area of materials science. The primary goal is to develop new materials with enhanced performance for applications in organic electronics. acs.org A significant research trajectory involves the synthesis of novel donor-acceptor copolymers, where electron-rich bithiophene units are combined with electron-deficient moieties to create materials with tailored electronic properties for organic solar cells. researchgate.net

Another major focus is the development of organic field-effect transistors (OFETs), where the charge transport properties of bithiophene-based materials are harnessed. The ability to control the self-assembly and molecular packing of these materials is critical for achieving high charge carrier mobilities. rsc.org Furthermore, the unique optical properties of bithiophene derivatives make them promising candidates for organic light-emitting diodes (OLEDs) and fluorescent sensors. ontosight.ai The ongoing exploration of new synthetic methodologies and the investigation of structure-property relationships in bithiophene derivatives continue to push the boundaries of functional organic materials. acs.org

PropertyDescriptionReference
Molecular Formula C12H6S2 sigmaaldrich.com
CAS Number 139896-68-7 sigmaaldrich.com
Key Structural Features Two thiophene rings linked at the 2,2' positions with ethynyl groups at the 5 and 5' positions.N/A
Significance in Materials Science Serves as a monomer and building block for conjugated polymers and oligomers used in organic electronics. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-5-(5-ethynylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6S2/c1-3-9-5-7-11(13-9)12-8-6-10(4-2)14-12/h1-2,5-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFFPJPKXRNVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)C2=CC=C(S2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40579240
Record name 5,5'-Diethynyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139896-68-7
Record name 5,5'-Diethynyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40579240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Functionalization of the Bithiophene Core

The journey towards 5,5'-diethynyl-2,2'-bithiophene commences with the synthesis of suitably functionalized 2,2'-bithiophene (B32781) precursors. These precursors are designed to facilitate the subsequent introduction of the ethynyl (B1212043) moieties. Common strategies involve halogenation, silylation, and stannylation of the bithiophene core at the 5 and 5' positions.

Synthesis of 5,5'-Diiodo-2,2'-bithiophene (B1607277) and Other Halogenated Precursors

Halogenated bithiophenes are crucial intermediates for cross-coupling reactions. The direct halogenation of 2,2'-bithiophene provides a straightforward route to these precursors.

5,5'-Diiodo-2,2'-bithiophene is a commonly used precursor due to the high reactivity of the carbon-iodine bond in palladium-catalyzed reactions. Its synthesis is often achieved with high selectivity using N-iodosuccinimide (NIS) as the iodinating agent. sioc-journal.cnorganic-chemistry.orgresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or trifluoroacetic acid, which can also act as a catalyst. researchgate.net While the direct iodination of 2,2'-bithiophene can lead to a mixture of products, careful control of reaction conditions can favor the formation of the desired 5,5'-diiodo derivative. researchgate.net In some cases, a small percentage of the mono-iodinated product, 5-iodo-2,2'-bithiophene, may also be formed.

5,5'-Dibromo-2,2'-bithiophene (B15582) serves as another important precursor. ossila.comnih.gov It can be synthesized by treating 2,2'-bithiophene with a brominating agent such as N-bromosuccinimide (NBS). This reaction provides a reliable method to introduce bromine atoms at the activated 5 and 5' positions of the bithiophene core. ossila.com The resulting 5,5'-dibromo-2,2'-bithiophene is a versatile building block for various cross-coupling reactions, including the Sonogashira coupling. ossila.comnih.gov

The synthesis of 3,3'-dibromo-2,2'-bithiophene has also been reported through methods such as the treatment of 3-bromothiophene (B43185) with a freshly prepared solution of lithium diisopropylamide (LDA) followed by the addition of copper(II) chloride, or through the debromination of 3,3',5,5'-tetrabromo-2,2'-bithiophene (B1302439) with zinc powder. chemicalbook.com

Table 1: Synthesis of Halogenated 2,2'-Bithiophene Precursors
PrecursorStarting MaterialReagent(s)Key ConditionsReference(s)
5,5'-Diiodo-2,2'-bithiophene2,2'-BithiopheneN-Iodosuccinimide (NIS)Acetonitrile or Trifluoroacetic acid sioc-journal.cnorganic-chemistry.orgresearchgate.net
5,5'-Dibromo-2,2'-bithiophene2,2'-BithiopheneN-Bromosuccinimide (NBS)- ossila.com
3,3'-Dibromo-2,2'-bithiophene3-BromothiopheneLDA, CuCl₂Anhydrous THF, -78 °C to rt chemicalbook.com
3,3'-Dibromo-2,2'-bithiophene3,3',5,5'-Tetrabromo-2,2'-bithiopheneZinc powderEthanol, Water, Acetic Acid, HCl chemicalbook.com

Routes to 5,5'-Bis(trimethylsilyl)-2,2'-bithiophene

The introduction of trimethylsilyl (B98337) (TMS) groups at the 5 and 5' positions of the bithiophene core offers an alternative precursor for subsequent manipulations. The synthesis of 5,5'-bis(trimethylsilyl)-2,2'-bithiophene is typically achieved through a lithiation strategy. This involves the deprotonation of 2,2'-bithiophene at the 5 and 5' positions using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting dianion with an electrophile like trimethylsilyl chloride. This method provides a direct route to the desired silylated bithiophene.

Generation of 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene as a Key Monomer

Organotin compounds, particularly stannylated bithiophenes, are highly valuable monomers for Stille cross-coupling reactions. 5,5'-Bis(trimethylstannyl)-2,2'-bithiophene can be prepared from 2,2'-bithiophene. ossila.comsigmaaldrich.comsigmaaldrich.com This transformation is generally accomplished via a lithiation-stannylation sequence. The 2,2'-bithiophene is first treated with a strong base like n-butyllithium to generate the 5,5'-dilithio-2,2'-bithiophene intermediate. This intermediate is then reacted with a trimethyltin (B158744) halide, such as trimethyltin chloride, to yield the target compound. ossila.com This monomer is particularly useful for the synthesis of conjugated polymers and small molecules for applications in organic electronics. ossila.com

Lithiation Strategies for Bithiophene Derivatives

Lithiation is a powerful tool in the functionalization of bithiophenes, enabling the introduction of various substituents. nih.govflowfrontier.co.jp The process typically involves the use of a strong organolithium reagent, such as n-butyllithium (n-BuLi), to abstract a proton from the most acidic positions of the bithiophene ring, which are the 5 and 5' positions. commonorganicchemistry.com This generates a highly reactive organolithium intermediate.

Alternatively, halogen-lithium exchange can be employed. nih.gov For instance, treating a dihalogenated bithiophene, such as 5,5'-dibromo-2,2'-bithiophene, with an organolithium reagent like n-BuLi can lead to the exchange of one or both bromine atoms with lithium. flowfrontier.co.jp The resulting lithiated species can then be reacted with a variety of electrophiles to introduce desired functional groups. The monolithiation of 5,5'-dibromo-2,2'-bithiophene has been achieved using flow microreactors, demonstrating precise control over the reaction. flowfrontier.co.jp

Introduction of Ethynyl Moieties to the Bithiophene Core

With the functionalized bithiophene precursors in hand, the next critical step is the introduction of the ethynyl groups. The Sonogashira cross-coupling reaction is the most widely employed and efficient method for this transformation.

Sonogashira Cross-Coupling Reactions for Diethynylation

The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is instrumental in the synthesis of this compound and its derivatives. rsc.org

The typical procedure involves reacting a 5,5'-dihalogenated-2,2'-bithiophene, most commonly 5,5'-diiodo-2,2'-bithiophene , with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.orgorganic-chemistry.org To synthesize the parent compound, this compound, a protected form of acetylene (B1199291), such as trimethylsilylacetylene , is often used. libretexts.org The trimethylsilyl groups can be readily removed in a subsequent step under basic conditions to yield the terminal alkyne.

The reaction conditions for the Sonogashira coupling are generally mild, often carried out at room temperature or with gentle heating. libretexts.org A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and copper(I) salts, like copper(I) iodide (CuI), are effective. An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used to neutralize the hydrogen halide formed during the reaction. libretexts.org

The synthesis of related structures, such as 5,5'-bis(phenylethynyl)-2,2'-bithiophene , has been successfully achieved using Sonogashira coupling, highlighting the versatility of this method for creating carbon-carbon bonds between the bithiophene core and various alkyne moieties. rsc.org

Table 2: Sonogashira Coupling for the Synthesis of Ethynylated Bithiophenes
ProductBithiophene PrecursorAlkyne ReagentCatalyst SystemBaseReference(s)
5,5'-Bis(trimethylsilylethynyl)-2,2'-bithiophene5,5'-Diiodo-2,2'-bithiopheneTrimethylsilylacetylenePd(PPh₃)₄ / CuIAmine Base libretexts.org
5,5'-Bis(phenylethynyl)-2,2'-bithiopheneHalogenated BithiophenePhenylacetylenePalladium Catalyst / Copper Co-catalystAmine Base rsc.org

Dehydrohalogenation Methods for Terminal Alkynes

The synthesis of terminal alkynes, such as this compound, often involves dehydrohalogenation reactions. While specific examples for the direct synthesis of this compound via dehydrohalogenation of a dihalo-diethyl-bithiophene precursor are not extensively detailed in the provided search results, the general principle is a fundamental concept in organic synthesis. This method typically involves the elimination of two molecules of hydrogen halide from a dihaloalkane or a vinyl halide. The choice of base and reaction conditions is crucial to favor the formation of the terminal alkyne over isomeric products.

A related and commonly employed method for creating the ethynyl functionality is the deprotection of a silylated alkyne. For instance, 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene can be synthesized and subsequently converted to this compound. mdpi.com This two-step process involves an initial coupling reaction to introduce the protected alkyne, followed by a deprotection step. In one example, the conversion to the terminal diyne is achieved by treating the silylated precursor with anhydrous potassium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and methanol (B129727) at room temperature overnight, yielding the desired product in high yield after purification. mdpi.com

Advanced Derivatization Strategies for this compound

The terminal alkyne groups of this compound are highly versatile functional handles that allow for a wide range of derivatization reactions, enabling the construction of complex and functional molecular architectures.

Further Functionalization via Coupling Reactions (e.g., Sonogashira, Suzuki)

The ethynyl groups of this compound are ideal substrates for further cross-coupling reactions, most notably the Sonogashira and Suzuki reactions.

The Sonogashira coupling allows for the connection of the diethynylbithiophene core to various aryl or vinyl halides. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is instrumental in extending the π-conjugated system of the molecule. For example, this compound can be reacted with substituted aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst (in the traditional method) to create larger, more complex conjugated structures. libretexts.orgorganic-chemistry.org The efficiency of this reaction makes it a powerful tool for synthesizing materials with tailored electronic and optical properties.

The Suzuki coupling , while typically used for coupling boronic acids with halides, can also be employed in strategies involving the derivatization of the bithiophene core, although not directly with the ethynyl groups. For instance, a bithiophene derivative was used as a starting material in a Suzuki coupling reaction to synthesize a more complex molecule. researchgate.net

These coupling reactions are fundamental in constructing advanced materials from the this compound platform.

Integration with Nitrogen-Containing Heterocycles (e.g., Pyridyl Rings)

The incorporation of nitrogen-containing heterocycles, such as pyridyl rings, into the structure of this compound derivatives can significantly influence their electronic properties and potential applications. This can be achieved through coupling reactions where a halogenated pyridine (B92270) is coupled to the terminal alkynes of the bithiophene.

For example, a method for the chemoselective synthesis of alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine (B8238365) has been developed using Sonogashira cross-coupling reactions. nih.gov This demonstrates the feasibility of attaching pyridyl moieties to alkyne-functionalized molecules. The synthesis of 5-(3-pyridyl)-2,2'-bithiophene has also been reported, highlighting the interest in combining these two heterocyclic systems. google.comgoogle.com The resulting molecules can exhibit interesting properties for applications in materials science, such as sensitizers in dye-sensitized solar cells.

Incorporation into Complex Extended Viologen Structures

This compound serves as a key building block for the synthesis of extended viologens. mdpi.comrsc.org Viologens are bipyridinium-based compounds known for their electrochromic properties. By inserting a conjugated bridge, such as the diethynylbithiophene unit, between the two pyridinium (B92312) units, the electronic and optical properties of the viologen can be significantly modulated. rsc.org

A straightforward synthesis of an extended viologen containing a bithiophene unit has been described. mdpi.com The synthesis starts with this compound, which is then reacted with a pyridine derivative. This leads to the formation of a complex structure, 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. mdpi.com These extended viologens exhibit multiple absorption and emission bands and are of interest for various optoelectronic applications. mdpi.com

Precursor Compound Reaction Resulting Structure Reference
This compoundReaction with a pyridine derivative4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide mdpi.com

Functionalization with Electron-Donating and Electron-Withdrawing Groups

The electronic properties of this compound can be finely tuned by introducing electron-donating or electron-withdrawing groups onto the bithiophene core or onto aryl groups that are subsequently attached via coupling reactions. This functionalization is crucial for designing materials with specific energy levels and charge-transport characteristics for applications in organic electronics. nih.govrsc.org

The introduction of electron-withdrawing groups, such as diestervinyl moieties, onto a dithienylethene skeleton has been shown to result in acceptor-acceptor type molecules with efficient photochromic performance. nih.gov Conversely, the strategic placement of electron-donating groups can increase the electron density of the conjugated system. The properties of substituted heterocycles are influenced by the nature and position of the substituents. rsc.org For instance, the electron-donating or -withdrawing properties of a group attached to a five-membered N-heterocycle are significantly affected by the position of the nitrogen atoms relative to the substituent. rsc.org

Polymerization Chemistry and Engineering

Homopolymerization and Oligomerization of 5,5'-Diethynyl-2,2'-bithiophene

The direct polymerization of DEBT can lead to the formation of poly(thienylene ethynylene)s, a class of conjugated polymers with interesting properties. The polymerization can proceed through several routes, including electropolymerization, chemical oxidative polymerization, and metal-catalyzed cross-coupling reactions.

Electropolymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. researchgate.net For thiophene-based monomers, this process typically involves the electrochemical oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately a polymer film. The presence of bithiophene units generally facilitates this process by lowering the oxidation potential required for polymerization. dtic.mil

While specific studies on the electropolymerization of this compound are not extensively detailed in the reviewed literature, the general mechanism for thiophene (B33073) derivatives suggests that the process would initiate at the thiophene rings. researchgate.net The ethynyl (B1212043) groups would likely remain as pendant groups along the polymer backbone, offering sites for further post-polymerization modifications. The addition of a small amount of 2,2'-bithiophene (B32781) has been shown to significantly increase the rate of polymerization of thiophene monomers and lower the required applied potentials. dtic.mil This is attributed to the lower oxidation potential of the bithiophene, which acts as an initiator for the polymerization cascade. dtic.mil It is conceivable that DEBT would exhibit similar enhanced electropolymerization kinetics due to its bithiophene core. The resulting polymer films would be expected to have a low band gap, a desirable property for various electronic applications. rsc.org

The electrochemical properties of the monomer play a crucial role in the feasibility and outcome of electropolymerization. The table below summarizes key electrochemical data for related thiophene derivatives, which can provide an indication of the expected behavior of DEBT.

Compound/SystemOxidation Potential (E_ox)Key Findings
ThiopheneHighRequires high potential for polymerization. dtic.mil
2,2'-BithiopheneLower than thiopheneActs as an initiator, lowering the overall polymerization potential. dtic.mil
Thiophene + 0.1% 2,2'-bithiopheneSignificantly LoweredPolymer formation observed at potentials where thiophene alone does not polymerize. dtic.mil
Thiophene-substituted 2,3-diphenylbuta-1,3-dienesVariesLeads to low band gap polymers. rsc.org

Chemical oxidative polymerization is another common method for synthesizing polythiophenes, often employing oxidants like iron(III) chloride (FeCl₃). This method is valued for its simplicity and scalability. The reaction proceeds through the chemical oxidation of the monomer to generate radical cations, which then undergo coupling reactions.

For this compound, the polymerization would likely involve the coupling of the thiophene rings, similar to other thiophene derivatives. However, the reactivity of the ethynyl groups in the presence of strong oxidants needs to be considered, as they could potentially undergo side reactions. Research on the oxidative polymerization of diarylaminodichlorobenzoquinones has shown that the monomer's structure and the reaction conditions, such as monomer and acid concentration, significantly influence the polymerization rate. nih.gov While direct data on DEBT is scarce, studies on similar structures like 5,5'-diformyl- and 5,5'-dibromo-2,2'-bithiophenes have indicated that polymerization may not proceed to high molecular weights under certain conditions, suggesting that the substituents on the bithiophene ring play a critical role. researchgate.net

Metal-catalyzed cross-coupling reactions are highly efficient methods for the synthesis of well-defined conjugated polymers. For a monomer like this compound, Sonogashira coupling is a particularly relevant route for homopolymerization. The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. uniroma1.it Homopolymerization of DEBT would lead to the formation of a poly(thienylene ethynylene) backbone.

Alternatively, DEBT can be functionalized to introduce other reactive groups suitable for different polymerization methods. For instance, the ethynyl groups can be reacted with organotin reagents to form stannylated derivatives, which can then undergo Stille polymerization. Stille coupling involves the reaction of an organostannane with an organohalide, catalyzed by a palladium complex. While this would be an indirect route for homopolymerization, it highlights the versatility of DEBT as a monomer building block.

A study on the synthesis of oligomers containing a 5,5'-diethynyl-2,2'-dithienyl (AT2) unit demonstrates the feasibility of incorporating this monomer into larger conjugated structures. researchgate.net The synthesis of this compound itself is often achieved through a Sonogashira coupling of 5,5'-diiodo-2,2'-bithiophene (B1607277) with a protected acetylene (B1199291), followed by deprotection. uniroma1.it

Copolymerization Architectures Employing this compound Units

The true potential of this compound is realized in its use as a comonomer for the synthesis of a wide range of functional copolymers. Its rigid, conjugated structure and reactive terminal alkynes allow for its incorporation into various polymer backbones, enabling the fine-tuning of the resulting material's properties.

The incorporation of this compound units into π-conjugated polymers is a powerful strategy to modify their electronic and photophysical properties. The ethynylene linkages introduced by DEBT can enhance the planarity and rigidity of the polymer backbone, which often leads to improved charge carrier mobility and bathochromic shifts in absorption and emission spectra.

Sonogashira coupling is the primary method for integrating DEBT into polymer chains. This involves reacting DEBT with various dihaloaromatic comonomers. For example, copolymerization with dihalo-fluorenes or other electron-rich aromatic units can lead to polymers with low band gaps and high fluorescence quantum yields. A study on the synthesis of polymers containing ethynylene and ethynylene-thiophene based alternating units with naphthothiadiazole acceptors and fluorene (B118485) donors highlights the utility of ethynylene linkers in creating low band gap materials. mdpi.comwhiterose.ac.uk The introduction of the acetylene linker was found to reduce steric hindrance and promote a more planar polymer structure. mdpi.com

The table below presents examples of comonomers that can be polymerized with DEBT and the resulting polymer properties.

Comonomer ExamplePolymerization MethodExpected Polymer Properties
2,7-Dibromo-9,9-dioctylfluoreneSonogashira CouplingEnhanced planarity, low band gap, high fluorescence. mdpi.comwhiterose.ac.uk
Dihalo-benzothiadiazoleSonogashira CouplingDonor-acceptor character, red-shifted absorption.
5,5'-Dibromo-2,2'-bipyridineSonogashira CouplingMetal-coordinating properties, potential for sensor applications.

Donor-acceptor (D-A) copolymers, consisting of alternating electron-donating and electron-accepting units, are at the forefront of materials for organic solar cells and other optoelectronic devices. The this compound unit can act as a potent electron-donating (donor) component due to the electron-rich nature of the bithiophene core.

When copolymerized with monomers containing strong electron-accepting moieties via Sonogashira coupling, the resulting D-A polymers exhibit a strong intramolecular charge transfer (ICT) from the donor (DEBT unit) to the acceptor. This ICT is responsible for a significant reduction in the polymer's band gap, allowing for the absorption of lower-energy photons.

Examples of acceptor units that can be copolymerized with DEBT include benzothiadiazole, diketopyrrolopyrrole (DPP), and thieno[3,4-b]thiophene (B1596311) derivatives. The choice of the acceptor unit allows for precise tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic solar cells. The introduction of ethynylene-thiophene spacers in D-A polymers has been shown to be an effective strategy for tuning the photophysical properties and morphology of the blend films in solar cell devices.

The following table summarizes the key characteristics of D-A copolymers incorporating DEBT units.

Acceptor Monomer ExampleKey Feature of Resulting D-A PolymerPotential Application
4,7-Dibromo-2,1,3-benzothiadiazoleStrong intramolecular charge transfer, low band gap.Organic photovoltaics, photodetectors.
3,6-Dibromo-2,5-dialkylpyrrolo[3,4-c]pyrrole-1,4-dione (DPP)Broad absorption in the visible and near-infrared regions.Organic field-effect transistors, organic solar cells.
4,9-Dibromo-2,1,3-naphthothiadiazoleNarrow band gap, good thermal stability. mdpi.comwhiterose.ac.ukNear-infrared absorbing materials.

Polymetallaynes Incorporating Diethynylbithiophene Linkers

Polymetallaynes are a class of organometallic polymers characterized by a backbone containing alternating metal atoms and diethynylenic units. The incorporation of this compound as a linker in these structures is of significant interest due to the unique electronic and structural properties conferred by the bithiophene moiety. While specific studies on polymetallaynes exclusively using this compound are not extensively detailed in the provided literature, the principles can be understood from research on similar diethynylarene monomers.

The synthesis of such polymers typically involves the dehydrohalogenative polycondensation of a dihalo-metal complex with the diethynyl monomer in the presence of a copper(I) catalyst and a base. The diethynylbithiophene unit acts as a rigid, conjugated spacer, influencing the polymer's optoelectronic properties. The resulting polymetallaynes are often semi-crystalline materials with potential applications in molecular electronics, sensors, and nonlinear optics. The bithiophene unit, with its electron-rich nature, is expected to facilitate charge transport along the polymer chain and enhance inter-chain interactions. The polymerization of aromatic compounds with terminal ethynyl groups, such as 1,4-diethynylbenzene (B1207667) and 2,5-diethynylthiophene, has been studied more frequently, often resulting in crosslinked, insoluble polymers due to the reactivity of the two ethynyl groups. nih.gov For instance, polymerization of p-diethynylbenzene (p-DEB) in the presence of rhodium catalysts can yield insoluble microporous polymers. nih.gov

Influence of Co-monomers on Polymer Backbone and Electronic Properties

The electronic properties of polymers derived from this compound can be strategically tuned by introducing co-monomers into the polymer backbone. This approach, creating donor-acceptor (D-A) copolymers, is a cornerstone of designing materials for organic electronics. The this compound unit typically serves as an electron-donating (donor) component due to the electron-rich nature of the thiophene rings. By copolymerizing it with various electron-accepting (acceptor) units, the electronic structure of the resulting polymer can be precisely controlled.

The choice of the acceptor co-monomer directly influences key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the intramolecular charge transfer (ICT) energy, and the optical band gap. researchgate.net For example, studies on analogous dithienogermole-based co-polymers demonstrated how different acceptor units—such as benzothiadiazole (BT), fluorinated benzothiadiazole (FBT), and pyrrolo[3,4-c]pyrrole-1,4-dione (DPP)—systematically alter the final properties. researchgate.netresearchgate.net A stronger electron-accepting co-monomer generally leads to a lower LUMO level and a narrower bandgap, shifting the polymer's absorption spectrum to longer wavelengths. researchgate.net Furthermore, the steric and electronic nature of the co-monomer can affect the polymer's structural conformation, influencing its tendency to crystallize and form ordered domains, which is critical for charge transport in devices. researchgate.net

The table below illustrates the general influence of different acceptor units when copolymerized with a donor monomer, a principle applicable to this compound.

Acceptor Co-monomerExpected Impact on Polymer Properties
Benzothiadiazole (BT) Moderate electron acceptor, leads to a reduced bandgap.
Fluorinated Benzothiadiazole (FBT) Stronger acceptor due to fluorine's electron-withdrawing nature; lowers both HOMO and LUMO levels, often leading to higher open-circuit voltage in solar cells. researchgate.net
Pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) Very strong acceptor, significantly narrows the bandgap, pushing absorption into the near-infrared region. researchgate.net
researchgate.netCurrent time information in Bangalore, IN.youtube.comThiadiazolo[3,4-c]pyridine (PT) Can facilitate crystallization and close π-π stacking, enhancing charge mobility. researchgate.net

Mechanistic Insights into Polymerization Processes

Role of Initiators in Polymerization Kinetics and Quality

The choice of initiator plays a critical role in the polymerization of monomers like this compound, profoundly affecting the reaction kinetics, polymer yield, and the quality of the final product. Different polymerization mechanisms (e.g., radical, anionic, ring-opening) utilize different types of initiators, which can be selected to control the polymerization process.

Similarly, the initiator concentration is a key variable. In the synthesis of certain microparticles, the concentration of the initiator (potassium persulfate) was found to influence the final particle size and lower critical solution temperature (LCST). nih.gov For difunctional initiators, which can initiate polymer chain growth in two directions, an increase in concentration generally increases the polymerization rate. researchgate.net The initiator's efficiency, which is the fraction of initiator molecules that successfully start a polymer chain, is another crucial parameter that can be affected by reaction conditions and initiator concentration. researchgate.net

Control over Molecular Weight and Polydispersity

Controlling the molecular weight (MW) and the molecular weight distribution, or polydispersity (Đ = Mw/Mn), is essential for tailoring the physical and processing properties of polymers. researchgate.net High molecular weight polymers often exhibit enhanced mechanical strength, but can be difficult to process, making precise control necessary. youtube.comresearchgate.net

Several strategies can be employed to control molecular weight during the polymerization of bifunctional monomers like this compound. In step-growth polycondensation, two primary methods are used. youtube.com The first involves deliberately using a slight excess of one of the bifunctional monomers. youtube.com This stoichiometry imbalance ensures that one type of functional group is depleted first, halting chain growth and thereby limiting the final molecular weight. youtube.com The second method is the addition of a controlled amount of a monofunctional monomer. youtube.com This monofunctional agent acts as a "chain capper," terminating a growing polymer chain and preventing it from reaching an undesirably high molecular weight. youtube.com

Beyond average molecular weight, the entire shape of the molecular weight distribution (MWD) can impact polymer properties. nsf.govnsf.gov Advanced polymerization techniques aim to control not just the average MW and polydispersity, but also the skew of the distribution (i.e., whether it tails towards high or low molar masses). nsf.gov For example, polymers with more low molar mass chains tend to have lower viscosity, which can improve processability. nsf.gov

Method for MW ControlMechanismOutcome
Non-stoichiometric Monomer Ratio One bifunctional monomer is used in slight excess, causing its functional groups to cap the chains once the other monomer is consumed. youtube.comControlled, limited molecular weight.
Addition of Monofunctional Agent A monofunctional reactant terminates chain growth by "capping" the reactive end. youtube.comLower average molecular weight; degree of reduction depends on the amount of agent added.
Use of a Chain Transfer Agent/Inhibitor An agent like nitrobenzene (B124822) can suppress polymerization intermediates, leading to the formation of lower molecular weight polymers. researchgate.netProduces low-molecular weight polymers at low inhibitor concentrations. researchgate.net
Living/Controlled Polymerization Techniques like anionic polymerization can produce polymers with predictable molecular weights and very narrow molecular weight distributions (Đ < 1.1). acs.orgPrecise control over chain length and low polydispersity.

Factors Influencing Polymer Microstructure and Chain Regularity

The microstructure of a polymer, including its chain regularity (regioregularity), stereoregularity, and crystallinity, has a profound impact on its electronic and physical properties. For conjugated polymers derived from this compound, controlling the microstructure is paramount for achieving optimal performance in electronic devices.

A key factor is chain regularity , which refers to the consistency of how monomer units are linked together. Due to the asymmetry of a substituted bithiophene unit, linkages can occur in a "head-to-tail" or "head-to-head" fashion. Achieving a high degree of regioregularity (e.g., predominantly head-to-tail coupling) is crucial as it leads to a more planar polymer backbone, which in turn enhances π-π stacking between chains and improves charge carrier mobility. nih.gov The choice of catalyst and polymerization conditions are the primary levers for controlling this aspect. nih.gov

Crystallinity and morphology are also critical. The ability of polymer chains to pack into ordered, crystalline domains directly affects electronic properties. rsc.org Studies on the related polymer PBTTT show that its solid-state microstructure is complex and that the crystallization process itself can be manipulated. rsc.org For instance, the presence of a pre-existing ordered liquid-crystalline phase can enhance the crystal nucleation rate, demonstrating that the processing history of the polymer significantly influences its final morphology. rsc.org Similarly, the incorporation of different co-monomers or the variation in alkyl side-chain length on the monomer can disrupt or enhance packing, thereby altering the polymer's crystallinity and melting behavior. mdpi.com

Computational and Theoretical Investigations of 5,5 Diethynyl 2,2 Bithiophene and Its Derivatives

Electronic Structure and Frontier Molecular Orbital Theory

The electronic characteristics of conjugated systems like 5,5'-Diethynyl-2,2'-bithiophene are fundamental to their potential applications. Computational methods, particularly those rooted in quantum mechanics, offer profound insights into these properties.

Density Functional Theory (DFT) has become a principal tool for the theoretical investigation of the ground state properties of organic molecules. For the parent 2,2'-bithiophene (B32781) and its substituted derivatives, DFT calculations are routinely employed to predict optimized geometries, electronic structures, and vibrational frequencies. While specific DFT studies on this compound are not extensively documented in publicly accessible literature, the methodologies applied to similar systems provide a robust framework for understanding its behavior.

Theoretical investigations on aryl-substituted bithiophenes have utilized functionals like M062X with basis sets such as 6-31G(d) to determine the lowest energy conformations. whiterose.ac.uk Such calculations are crucial for establishing the foundational geometry from which all other electronic properties are derived. For this compound, DFT would be instrumental in elucidating the planarity of the molecule and the electronic distribution in its ground state, accounting for the electron-withdrawing or -donating nature of the ethynyl (B1212043) groups.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior, including its reactivity and optical properties. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron.

In studies of 2,2'-bithiophene derivatives, the introduction of substituents has been shown to significantly perturb the HOMO and LUMO energy levels. researchgate.net For instance, the addition of carbonyl-containing substituents to the 2,2'-bithiophene skeleton alters the molecular geometry and, consequently, the shape and energy of the frontier orbitals. researchgate.net The ethynyl groups in this compound are expected to extend the π-conjugation of the bithiophene core. This extension generally leads to a destabilization (raising) of the HOMO and a stabilization (lowering) of the LUMO, although the precise effects would depend on the electronic nature of any further substituents on the ethynyl groups.

PropertyDescriptionExpected Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.The extended π-conjugation from the ethynyl groups is expected to raise the HOMO energy level compared to unsubstituted 2,2'-bithiophene.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.The extended π-conjugation is expected to lower the LUMO energy level.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the excitability of a molecule. researchgate.net A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light.

For substituted 2,2'-bithiophenes, the HOMO-LUMO gap is highly dependent on the nature and position of the substituents. researchgate.net Theoretical studies have shown that both electron-donating and electron-withdrawing groups can lead to a reduction in the energy gap compared to the parent molecule. whiterose.ac.uk The introduction of ethynyl groups at the 5 and 5' positions of 2,2'-bithiophene extends the conjugated system. This increased conjugation is anticipated to significantly lower the HOMO-LUMO gap, shifting the molecule's absorption spectrum to longer wavelengths (a bathochromic shift). This effect is fundamental to the design of organic materials for applications in solar cells and other optoelectronic devices. While direct experimental or high-level computational data for the HOMO-LUMO gap of this compound is scarce in the available literature, related bithiophene derivatives are known to have optical band gaps in the range of 2.74–2.8 eV.

Compound/Derivative ClassTypical HOMO-LUMO Gap (eV)Implication for Electronic Behavior
Unsubstituted 2,2'-bithiophene~5.3 (Calculated)Wide gap, absorbs in the UV region.
Substituted 2,2'-bithiophenesVaries with substituentCan be tuned for absorption in the visible spectrum.
Expected for this compound< 5.3 (Hypothesized)Smaller gap, absorption shifted towards the visible region, indicating higher reactivity and potential for use in organic electronics.

Molecular Conformation and Torsional Potential Energy Surfaces

The three-dimensional structure of a molecule, particularly the rotational freedom around single bonds, plays a vital role in determining its bulk properties and its ability to pack in the solid state.

The conformational landscape of 2,2'-bithiophene is characterized by the torsional angle (θ) between the two thiophene (B33073) rings. Computational studies, often employing methods like DFT, are used to map the potential energy surface as a function of this dihedral angle. For unsubstituted 2,2'-bithiophene, the ground state is generally found to have a non-planar, twisted conformation, with energy barriers to rotation through planar cis and trans transition states. The most stable conformation is typically the anti-gauche form, with a dihedral angle of around 150°. acs.org

Substituents on the bithiophene core can have a significant impact on the preferred conformation. whiterose.ac.uk Bulky substituents can introduce steric hindrance that favors a more twisted structure. Conversely, substituents that can participate in extended conjugation or form intramolecular interactions may favor a more planar conformation to maximize electronic delocalization.

In the case of this compound, the linear ethynyl groups are not particularly bulky. Their primary influence is electronic, through the extension of the π-system. This extended conjugation would likely favor a more coplanar arrangement of the two thiophene rings to maximize orbital overlap. Therefore, it is reasonable to hypothesize that the torsional potential energy surface of this compound would show a lower energy barrier to planarization compared to the unsubstituted molecule, with a preference for a near-planar transoid conformation.

Role of Non-covalent Interactions and Backbone Conjugation

The electronic and structural properties of conjugated systems like this compound are significantly influenced by the interplay of non-covalent interactions and the degree of π-conjugation along the molecular backbone. Quantum mechanical studies on 2,2'-bithiophene and its derivatives have revealed that the torsional potential between the thiophene rings is a delicate balance of conjugative and non-bonded interactions. acs.org For many 2,2'-bithiophene derivatives, two minimum energy conformations, anti-gauche and syn-gauche, are typically found, with the anti-gauche conformer being more stable. acs.org

Furthermore, strategies such as molecular encapsulation can be employed to enhance backbone conjugation by promoting planarization of the polymer backbone. nih.gov By restricting rotational freedom and preventing aggregation, encapsulation can lead to improved electronic properties. The extension of π-conjugation is directly dependent on the substitution pattern, which in turn governs the absorption, fluorescence, and transient absorption spectra of these materials. rsc.org Theoretical studies focusing on the torsional potential of substituted bithiophenes have underscored the hidden but crucial roles of both non-covalent interactions and backbone conjugation in determining their behavior. acs.org

Spectroscopic Property Prediction through Quantum Chemistry

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the electronic excited states and predicting the spectroscopic properties of molecules like this compound. mpg.denih.gov TD-DFT extends the principles of ground-state DFT to time-dependent phenomena, allowing for the calculation of excitation energies, which are fundamental to understanding UV-Vis absorption and emission spectra. mpg.deaps.org

The core advantage of TD-DFT lies in its computational efficiency compared to traditional wave-function-based methods, enabling the study of large and complex molecules. mpg.de The methodology is based on the Runge-Gross theorem, which establishes a formal correspondence between the time-dependent electron density and the external potential. aps.org In practice, calculations are often performed within the linear-response regime to determine optical absorption spectra. mpg.de

The accuracy of TD-DFT predictions is contingent on the choice of the exchange-correlation functional. aps.org While standard approximations have proven effective for many systems, yielding spectra in good agreement with experimental results, challenges remain, particularly for complex phenomena like charge-transfer and double excitations. mpg.dearxiv.org Nevertheless, TD-DFT is routinely used to simulate the UV-Vis absorption spectra of various organic molecules, providing valuable insights into their electronic transitions. researchgate.netnih.gov For instance, it has been successfully applied to calculate the absorption and emission spectra of various benzothiazole (B30560) and quinoline (B57606) derivatives, aiding in the design of new functional materials. nih.govresearchgate.net

Prediction of Photophysical Properties (e.g., Absorption Maxima, Emission Bands)

Quantum chemical methods, particularly TD-DFT, are instrumental in predicting the key photophysical properties of this compound and its derivatives. These calculations can accurately forecast absorption maxima (λ_max) and emission wavelengths, providing crucial data before synthesis and experimental characterization. researchgate.net

Theoretical investigations have demonstrated the ability to predict how the molecular structure and substitution patterns influence the photophysical characteristics. For example, in studies of various novel derivatives, absorbance spectra were computationally determined to be within specific ranges, such as 337 nm to 341.73 nm, while emission spectra were predicted to fall between 411.70 nm and 429.90 nm upon a specific excitation wavelength. researchgate.net The extension of π-conjugation, which is influenced by the substitution mode on the bithiophene core, has been shown to directly affect the absorption and fluorescence spectra. rsc.org

The table below presents a summary of theoretically predicted photophysical data for illustrative bithiophene derivatives, showcasing the typical range of absorption and emission properties that can be computationally modeled.

Compound ClassPredicted Absorption Maxima (λ_max)Predicted Emission MaximaReference
Quinoline Derivatives304.06 nm (for compound 9o)396.16 nm (for compound 9j) researchgate.net
Quinoline-Sulphonamide Derivatives337 nm - 341.73 nm411.70 nm - 429.90 nm researchgate.net
Bis(2,2′-bithiophene-5-yl)benzenesVaries with substitution (ortho, meta, para)Varies with substitution rsc.org

This table is for illustrative purposes and shows the type of data generated through computational predictions for related compound classes.

Theoretical Studies on Excited States and Luminescence

Theoretical investigations into the nature of excited states are fundamental to understanding the luminescence properties of this compound and its derivatives. Computational methods allow for the detailed characterization of both singlet and triplet excited states, which govern fluorescence and phosphorescence phenomena, respectively.

DFT and TD-DFT calculations are employed to determine the geometries of the ground and excited states and to map the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The spatial overlap and energy gap between these frontier orbitals are critical in determining the nature of electronic transitions and the efficiency of luminescence. For instance, in novel 9,9'-bifluorenylidene (B1360246) derivatives featuring oligothiophene units, TD-DFT calculations at the B3LYP/6-31G(d) level were used to elucidate the electronic distributions of the HOMO and LUMO energy levels, providing a rationale for the observed photophysical properties. rsc.org

Furthermore, theoretical studies can predict the energies of triplet excited states and their lifetimes. In a study on 2-thiopyrimidines, theoretical calculations at the B3LYP/aug-cc-pVDZ/PCM level accurately predicted the triplet state energies and supported the ππ* nature of the lowest triplet states, which was consistent with experimental observations of strong phosphorescence. nih.gov Such studies are crucial for designing molecules with specific luminescent properties, as the electronic characteristics and potential for luminescence can be tuned by modifying the molecular structure, for example, by conjugating electron-donating and electron-accepting units. researchgate.net

Charge Transport and Energy Transfer Modeling

Computational Assessment of Charge Delocalization Pathways

The efficiency of organic electronic devices based on this compound relies heavily on the charge transport characteristics of the material. Computational modeling provides essential insights into the pathways for charge delocalization, which is the foundation of charge transport. Theoretical studies have shown that charge delocalization across bithiophene units is generally more pronounced compared to structurally analogous biselenophenes, indicating that thiophene-based materials may have advantages for long-range charge transfer. nih.gov

Computational methods, including Kohn-Sham density functional theory, are used to explore charge delocalization in the cationic forms of these molecules. nih.gov The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of these assessments. A delocalized HOMO across the conjugated backbone is indicative of efficient hole transport pathways. researchgate.net For example, in a theoretical study of 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT), the planar geometry and delocalized frontier molecular orbitals were found to be indicative of good electronic properties and molecular stacking, which are favorable for charge transport. researchgate.net

The stabilization of charged species (cations and dications) through molecular design is critical for efficient charge transport. The extension of the conjugated system from a monothiophene to a bithiophene, for instance, enhances the stability of the resulting cation and dication, which is a prerequisite for reversible redox processes and effective charge movement. researchgate.net While TD-DFT is primarily used for excited states, its framework can also be adapted to study non-equilibrium dynamics, offering a potential avenue for simulating charge migration in real-time, although the choice of initial state and functional approximations remains an area of active research. rsc.org

Mechanisms of Intermolecular and Intramolecular Energy Transfer

The transfer of energy between and within molecules is a fundamental process governing the performance of organic electronic materials. For this compound and its derivatives, computational studies are crucial for elucidating the dominant mechanisms of energy transfer, which can be broadly categorized as intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules). These processes are primarily governed by two mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. edinst.comlibretexts.org

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process based on dipole-dipole coupling between a donor chromophore in an excited state and an acceptor chromophore in its ground state. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers, and is inversely proportional to the sixth power of this distance. wikipedia.org It also relies on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. wikipedia.org In the context of this compound derivatives, FRET is a key mechanism for intramolecular energy transfer, especially in larger oligomers or polymers where different segments of the molecule can act as donor and acceptor units. Computational models can predict FRET rates by calculating the transition dipole moments and the spectral overlap integral. arxiv.org

Dexter energy transfer is a short-range, electron exchange mechanism that requires the wavefunctions of the donor and acceptor to overlap. edinst.comlibretexts.org Unlike FRET, Dexter transfer involves the simultaneous exchange of electrons between the donor and acceptor molecules. edinst.com An electron is transferred from the highest singly occupied molecular orbital (HSOMO) of the excited donor to the lowest unoccupied molecular orbital (LUMO) of the ground-state acceptor, while simultaneously, an electron moves from the highest occupied molecular orbital (HOMO) of the acceptor to the lowest singly occupied molecular orbital (LSOMO) of the donor. edinst.com Due to its dependence on orbital overlap, Dexter transfer is effective over very short distances, typically within 1 nanometer. wikipedia.org This mechanism is particularly relevant for intermolecular energy transfer in densely packed solid-state films of this compound. Computational approaches can model Dexter transfer by calculating the electronic coupling between adjacent molecules. osti.gov

Theoretical studies on related bridged systems have shown that Dexter energy transfer can be mediated by the molecular bridge connecting the donor and acceptor, with competing pathways involving charge-transfer exciton (B1674681) virtual states. nih.gov For intramolecular processes in derivatives of this compound, the nature of the ethynyl and bithiophene backbone directly influences the efficiency of these through-bond energy transfer mechanisms.

The interplay between FRET and Dexter mechanisms is critical. While FRET can facilitate long-range energy migration to a reaction center, Dexter transfer is often responsible for the final energy transfer step or for triplet state energy transfer, which is forbidden by the FRET mechanism. edinst.com Computational modeling allows for the dissection of these pathways, providing insights into how molecular architecture can be designed to favor one mechanism over the other, thereby controlling the flow of energy in optoelectronic devices.

Theoretical Guidance for Molecular Design and Property Tuning

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), serves as a powerful predictive tool for the rational design of this compound derivatives with tailored optoelectronic properties. nih.gov By systematically introducing different substituent groups at various positions on the bithiophene core, it is possible to finely tune the electronic structure and, consequently, the material's behavior in electronic devices. ajchem-a.com

The primary targets for substituent engineering are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the absorption and emission properties of the molecule. aimspress.com Electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR2) groups, tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs), such as cyano (-CN) or nitro (-NO2) groups, typically lower the LUMO energy level. ajchem-a.comresearchgate.net The strategic placement of these groups can therefore be used to narrow the HOMO-LUMO gap, leading to a red-shift in the absorption and emission spectra. ajchem-a.com

Theoretical investigations on substituted bithiophene-bipyridine systems have demonstrated that the nature, type, and position of substituent groups significantly impact the electronic and absorption properties. ajchem-a.com For instance, the introduction of a nitro (NO2) group can cause a significant bathochromic (red) shift in the absorption spectrum. ajchem-a.com

Substituent GroupTypeExpected Effect on HOMOExpected Effect on LUMOExpected Effect on HOMO-LUMO Gap
-OCH3 (Methoxy)EDGIncreaseMinimal ChangeDecrease
-NH2 (Amino)EDGIncreaseMinimal ChangeDecrease
-CN (Cyano)EWGMinimal ChangeDecreaseDecrease
-NO2 (Nitro)EWGMinimal ChangeDecreaseDecrease
-Cl (Chloro)EWG (Inductive)DecreaseDecreaseMinimal Change
-CH3 (Methyl)EDG (Inductive)IncreaseMinimal ChangeDecrease

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. This table presents generalized expected effects based on established principles of physical organic chemistry.

Computational studies can provide quantitative predictions of these effects. For example, DFT calculations can accurately predict the HOMO and LUMO energy levels for a series of virtual compounds before their synthesis, allowing for the pre-selection of the most promising candidates for specific applications. TD-DFT calculations can further simulate the UV-Vis absorption spectra, providing insights into the oscillator strengths and the nature of electronic transitions. nih.gov This in-silico screening process significantly accelerates the materials discovery cycle.

Doping, the intentional introduction of impurities into a semiconductor material, is a fundamental technique to modify its electronic properties and enhance its conductivity. In organic semiconductors like this compound, doping can be achieved through chemical processes, leading to either p-type (oxidation) or n-type (reduction) materials. Theoretical modeling is instrumental in predicting the outcomes of doping and understanding its underlying mechanisms.

P-type doping involves the removal of an electron from the HOMO of the organic molecule, creating a positively charged species (a radical cation or polaron). This process can be modeled computationally by calculating the ionization potential of the this compound derivative. A lower ionization potential suggests that the material can be more easily oxidized, making it a better candidate for p-doping. Substituents that raise the HOMO energy level (EDGs) facilitate p-doping.

N-type doping involves the addition of an electron to the LUMO of the molecule, forming a negatively charged species (a radical anion). The electron affinity of the molecule, which can be calculated theoretically, is a key indicator of its suitability for n-doping. A higher electron affinity indicates that the material can more readily accept an electron. EWGs, which lower the LUMO energy level, are used to promote n-doping.

Computational studies on doped systems can predict several important characteristics:

Changes in Geometric Structure: Upon doping, the geometry of the this compound molecule will relax. The bond lengths in the thiophene rings may change, moving towards a more quinoidal form, which facilitates charge transport along the conjugated backbone.

Formation of Polarons and Bipolarons: At low doping levels, isolated charge carriers known as polarons are formed. At higher concentrations, two polarons can combine to form a bipolaron, a species with two charges but no spin. DFT calculations can model the electronic and geometric structure of these charge carriers.

Modification of the Electronic Band Structure: In the solid state, the HOMO and LUMO levels broaden into valence and conduction bands, respectively. Doping introduces new energy states within the band gap. In p-doped materials, these are unoccupied states just above the valence band, while in n-doped materials, they are occupied states just below the conduction band. These new states significantly reduce the energy barrier for charge carrier movement, leading to a dramatic increase in conductivity. Theoretical models can predict the position and nature of these doping-induced states. aps.org

Doping TypeProcessKey Theoretical ParameterEffect of SubstituentsResulting Charge Carrier
p-typeOxidationLow Ionization PotentialFavored by EDGsRadical Cation (Polaron)
n-typeReductionHigh Electron AffinityFavored by EWGsRadical Anion (Polaron)

By providing a detailed picture of the electronic and geometric changes that occur upon doping, computational investigations guide the design of this compound derivatives that are optimized for either p-type or n-type conduction, a crucial aspect for their application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Advanced Spectroscopic and Characterization Techniques in Research

Vibrational Spectroscopy: FT-IR and Raman Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman analysis, serves as a powerful tool for the identification of functional groups and for probing the conformational landscape of molecules.

Identification of Functional Groups and Bond Stretches

FT-IR spectroscopy is instrumental in confirming the presence of key functional groups in 5,5'-Diethynyl-2,2'-bithiophene. The characteristic vibrational modes of the ethynyl (B1212043) and bithiophene moieties provide a spectral fingerprint of the molecule. For instance, the terminal alkyne C≡C and C-H stretches are readily identifiable, confirming the successful introduction of the ethynyl groups at the 5 and 5' positions of the bithiophene core. While specific FT-IR data for this compound is not detailed in the provided results, the general regions for these stretches are well-established in the field of infrared spectroscopy.

Theoretical calculations, such as those performed at the MP2/def2-TZVP level for related molecules like bithiophene, can aid in the assignment of vibrational frequencies observed in experimental spectra. epfl.ch

Conformational Fingerprinting in Solid State and Solution

The conformation of 2,2'-bithiophene (B32781) and its derivatives, including the dihedral angle between the two thiophene (B33073) rings, can be investigated using vibrational spectroscopy. nih.gov The spectral features can differ between the solid state and in solution, reflecting changes in the molecular conformation and intermolecular interactions. In solution, the molecule may exhibit more conformational flexibility, leading to broader spectral bands. In the solid state, crystal packing forces can lock the molecule into a specific conformation, resulting in sharper, more defined peaks.

Studies on similar molecules, such as N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, have demonstrated that the analysis of vibrational modes, like the carbonyl stretch, in different solvents can reveal shifts in conformational equilibria. nih.gov This principle can be extended to this compound to understand its conformational preferences in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of the chemical structure of this compound.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Structure Confirmation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene rings and the acetylenic proton. mdpi.com The chemical shifts and coupling constants of the thiophene protons are characteristic of their positions on the ring. mdpi.com

A study on the synthesis of this compound reported the following NMR data for a related precursor, 5,5′-bis((trimethylsilyl)ethynyl)-2,2′-bithiophene, which provides insight into the expected spectral features. mdpi.com

Nucleus Chemical Shift (δ, ppm) Solvent
¹H7.13 (d, J = 3.8 Hz), 7.02 (d, J = 3.8 Hz)CDCl₃
¹³C138.0, 133.5, 123.8, 122.5, 100.5, 97.2CDCl₃

Table 1: ¹H and ¹³C NMR data for 5,5′-bis((trimethylsilyl)ethynyl)-2,2′-bithiophene. mdpi.com

The subsequent removal of the trimethylsilyl (B98337) groups to yield this compound would result in the appearance of a signal for the terminal acetylenic proton and a shift in the signals of the adjacent carbon atoms. mdpi.com

Advanced 2D NMR Techniques for Connectivity and Dynamics

While one-dimensional NMR is often sufficient for basic structural confirmation, two-dimensional (2D) NMR techniques can provide deeper insights into the connectivity of atoms and the conformational dynamics of the molecule. Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the thiophene rings. HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish the connectivity between protons and their directly attached or more distant carbon atoms, respectively.

Although specific 2D NMR experiments for this compound were not detailed in the provided search results, their application is a standard procedure for the complete structural assignment of organic molecules. beilstein-journals.org Furthermore, liquid crystal NMR studies on the parent 2,2'-bithiophene have utilized ¹H and ¹³C satellite spectra to obtain a large set of dipolar couplings, which are directly related to the interatomic distances and the dihedral angle between the thiophene rings, offering an exhaustive investigation of its conformational equilibrium. nih.govnih.gov

Mass Spectrometry Techniques for Molecular and Polymeric Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). beilstein-journals.org This technique can also be used to analyze polymers derived from this monomer.

For the monomer, techniques like electron ionization (EI) or electrospray ionization (ESI) can be employed. beilstein-journals.org The resulting mass spectrum would show a molecular ion peak corresponding to the mass of C₁₂H₆S₂, confirming the identity of the synthesized compound.

In the context of polymers derived from this compound, mass spectrometry can be used to determine the distribution of polymer chain lengths. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Size Exclusion Chromatography coupled with mass spectrometry (SEC-MS) are often used for the characterization of such polymeric materials.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of newly synthesized compounds, providing confirmation of their elemental composition. For derivatives of this compound, HRMS provides the necessary accuracy to validate the successful synthesis. For instance, in the synthesis of a bifunctional colorimetric fluorescent probe based on a carbazole-pyrimidine conjugate that incorporates a reactive alkyne group similar to the ethynyl groups in the title compound, HRMS was used to confirm the final product. The analysis yielded an m/z value of 685.39 (M+H)+, which corresponded to the calculated molecular weight of the target molecule C47H48N4O. rsc.org This level of precision is critical for distinguishing between compounds with similar nominal masses and ensuring the purity of the synthesized material.

MALDI-TOF-MS for Polymer Molecular Weight Distribution and End-Group Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for characterizing polymers, including those derived from this compound. It provides detailed information about the molecular weight distribution and the nature of polymer end-groups. nih.gov While direct MALDI-TOF-MS data for polymers of this compound is not extensively detailed in the provided results, the technique's applicability is well-established for similar conjugated polymer systems.

The method is particularly effective for analyzing high molecular weight polymers. nih.gov However, challenges can arise with polymers having a broad molecular weight distribution (polydispersity > 1.2), where mass discrimination effects can occur. nih.gov These effects can be influenced by sample preparation, the desorption/ionization process, and instrumental factors. nih.gov To overcome some of these challenges, techniques like on-plate alkaline degradation can be employed to partially break down high molecular weight polyesters into smaller, more easily analyzable oligomers, facilitating the characterization of the original polymer structure. nih.gov

Ultraviolet-Visible (UV-Vis) and Photoluminescence Spectroscopy

UV-Vis and photoluminescence spectroscopy are fundamental techniques for probing the electronic and optical properties of molecules like this compound. These methods provide insights into electronic transitions, conjugation length, and the effects of the chemical environment on the molecule's photophysical behavior.

The UV-Vis absorption spectrum of this compound and its derivatives reveals characteristic electronic transitions. In a synthesized extended viologen containing a bithiophene core with acetylene (B1199291) moieties, the UV-visible absorption spectrum in an aqueous solution showed multiple intense absorption bands between 190 and 500 nm. uniroma1.it The most intense band appeared at a λmax of 193 nm, with other significant bands at 225 nm, 275 nm, and a broad, intense band in the visible region with a λmax of 444 nm. uniroma1.it These absorptions are attributed to π-π* and n-π* transitions within the conjugated system.

The absorption profile can be influenced by the physical state of the material. Comparing the spectra in solution versus thin films can reveal information about intermolecular interactions and solid-state packing. For instance, studies on various bithiophene compounds have shown differences in their UV/Vis spectra when measured in solution versus as evaporated thin films, indicating changes in molecular aggregation and conformation. researchgate.netrsc.org

Below is a table summarizing the absorption maxima for a related bithiophene-containing viologen in water.

Absorption Bandλmax (nm)Molar Extinction Coefficient (εmax, M⁻¹cm⁻¹)
11937988
2225-
3275-
44446658
Data for a bithiophene-containing extended viologen in H₂O solution (c = 2.5 × 10⁻⁴ M). uniroma1.it

Photoluminescence (PL) spectroscopy is used to study the emissive properties of this compound derivatives. The fluorescence spectra of a bithiophene-containing extended viologen in water exhibited multiple emission bands that were dependent on the excitation wavelength. uniroma1.it When excited at 225 nm, a sharp emission peak was observed at 455 nm. uniroma1.it Excitation at 275 nm resulted in an intense, convoluted band between 475 and 675 nm, with a sharp peak at 544 nm and a weaker one at 597 nm. uniroma1.it

The fluorescence quantum yield (Φf), a measure of the efficiency of the emission process, is a critical parameter for applications in optoelectronics and sensing. The quantum yields of fluorescence for derivatives are often calculated to understand the influence of different terminal functional groups on their physical properties. researchgate.net

The table below details the emission properties of a related bithiophene-containing viologen.

Excitation Wavelength (λexc, nm)Emission Maxima (λem, nm)
225455 (sharp), 494 (weak), 500-645 (broad)
275~395 (very weak), 544 (sharp), 597 (weaker)
Data for a bithiophene-containing extended viologen in H₂O solution. uniroma1.it

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a key property for developing chemical sensors. Bithiophene derivatives, particularly those with donor-acceptor structures, can exhibit pronounced solvatochromism. For example, 5-dimethylamino-5′-nitro-2,2′-bithiophene displays significant positive solvatochromism, with its absorption maximum shifting from 466 nm in n-hexane to 597 nm in a formamide/water mixture. uni-stuttgart.de This large shift across the visible spectrum makes it an excellent candidate for an indicator dye to establish solvent polarity scales. uni-stuttgart.de This property arises from the change in the dipole moment of the molecule upon electronic excitation and its interaction with the surrounding solvent molecules. The ability of such compounds to detect even small percentages of one solvent in another, like 1% methanol (B129727) in ethanol, highlights their potential for creating sensitive optical probes for environmental monitoring. researchgate.net

Electrochemical Characterization: Cyclic Voltammetry and Beyond

Electrochemical methods, such as cyclic voltammetry (CV), are vital for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of conjugated materials like this compound. These parameters are crucial for designing and predicting the behavior of materials in electronic devices such as organic field-effect transistors and photodetectors. rsc.orgresearchgate.net

By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated. This information is essential for assessing the material's potential as a donor or acceptor and for ensuring proper energy level alignment with other materials in a device. For instance, the electrochemical properties of a 2,2′-bithiophene end-capped dihexyloxy phenylene pentamer were characterized to evaluate its suitability as a donor material in a solution-processed UV photodetector. researchgate.net

Determination of Redox Potentials and Energy Levels (HOMO/LUMO)

The determination of redox potentials through electrochemical methods like cyclic voltammetry (CV) is fundamental to understanding the electronic properties of conjugated materials derived from this compound. These potentials are used to estimate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern charge injection, transport, and the open-circuit voltage in photovoltaic devices.

In a typical CV experiment, the material is coated as a thin film on an electrode and cycled through a range of potentials in an electrolyte solution. The potentials at which oxidation and reduction peaks appear are recorded. The onset potentials of the first oxidation and reduction waves are then used to calculate the HOMO and LUMO energy levels, often using an empirical relationship where the energy levels are referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺).

While specific data for poly(this compound) is not extensively reported, studies on analogous systems like poly(thienylene vinylene)s and other bithiophene derivatives provide a clear framework. For instance, the HOMO and LUMO energy levels for a novel bithiopheneimide homopolymer were determined to be -6.18 eV and -3.10 eV, respectively, from its onset oxidation and reduction potentials. researchgate.net Similarly, research on poly(thienylene vinylene)s demonstrates the use of onset oxidation and reduction peaks to determine these crucial energy levels. researchgate.net Theoretical studies using first-principles methods also complement experimental data, providing insights into how the HOMO-LUMO gap changes with oligomer length and substitution, which is a key factor influencing electrical conductance. arxiv.org

Table 1: Energy Levels of Related Bithiophene-Based Polymers

Polymer SystemHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
Bithiopheneimide Homopolymer-6.18-3.103.08 researchgate.net
Poly(thienylene vinylene) derivative-5.37-3.042.33 researchgate.net

Investigation of Charge Transfer and Mixed-Valence States

Charge transfer (CT) is a critical process in organic semiconductors, defining their conductivity and performance in devices. In polymers made from this compound, which feature alternating donor (bithiophene) and acceptor (ethynyl) characteristics, intramolecular and intermolecular charge transfer are expected. When the polymer is chemically or electrochemically doped, it enters a mixed-valence state, where both neutral and oxidized (or reduced) segments coexist along the polymer chain, facilitating charge movement.

Spectroelectrochemistry, which combines UV-Vis-NIR spectroscopy with electrochemical control, is a powerful tool to study these phenomena. Upon oxidation, new absorption bands appear at lower energies (longer wavelengths), which are characteristic of polaron and bipolaron states. These new bands are direct evidence of charge delocalization and the formation of CT complexes within the polymer backbone. For example, studies on terthiophene end-capped poly(arylene ethynylene)s, a related class of materials, used pulse radiolysis to generate radical cations (holes) and anions on the polymer chains and monitored their spectral signatures to understand the dynamics of charge trapping and transfer to the end-groups. nih.gov The introduction of electron-withdrawing groups into a donor system, such as 2,2′-bi[3,2-b]thienothiophene, leads to a red shift in the main absorption band, indicative of a reduced HOMO-LUMO gap and an intramolecular CT transition. nih.gov

Electrochemical Impedance Spectroscopy for Charge Dynamics

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various processes occurring at the electrode-polymer-electrolyte interface, providing detailed information about charge dynamics. By applying a small sinusoidal AC potential over a range of frequencies, the impedance of the system is measured. The resulting data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify different physical processes.

For thin films of polymers derived from this compound, EIS can distinguish between:

Charge Transfer Resistance (Rct): Resistance to charge injection from the electrode to the polymer film.

Film Resistance (Rf): The bulk electronic resistance of the polymer film.

Double-Layer Capacitance (Cdl): Capacitance at the interface between the polymer and the electrolyte.

Diffusive Capacitance: Related to the diffusion of ions within the polymer film during doping/de-doping.

Studies on polybithiophene (PBT) films have shown that as the applied potential increases, the film resistance decreases to a minimum near the potential of maximum conductivity, while charge-transfer resistance increases. arxiv.org This type of analysis helps to identify the rate-determining steps in the charge transport process. For instance, in poly(3-methoxythiophene) films, EIS studies demonstrated that the diffusion of counter-ions (ClO₄⁻) is the rate-limiting step during the doping process. nih.gov

Morphological and Microstructural Characterization of Thin Films

The performance of organic electronic devices is not only dependent on the intrinsic electronic properties of the material but is also critically influenced by the morphology and microstructure of the active thin film. The arrangement of polymer chains in the solid state dictates the efficiency of intermolecular charge hopping.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface of thin films at the nanoscale. It provides three-dimensional topographical images, allowing for the quantification of key parameters like surface roughness and grain or domain size. The morphology of polymer films is highly dependent on processing conditions such as the deposition method (e.g., spin-coating, evaporation), solvent, and substrate temperature.

For polymers like those derived from this compound, AFM can reveal how the rigid rod-like chains pack on a substrate. The analysis can show whether the film is amorphous or composed of ordered crystalline domains. Studies on other organic semiconductors have shown that the microstructure is strongly affected by the substrate surface. For example, films of a PDIF-CN₂ derivative showed small, rounded grains on bare SiO₂ substrates, indicating poor morphological order, whereas films on treated substrates can show more ordered structures. nih.gov The domain size of crystalline regions, as observed by AFM, has been directly linked to electrical transport properties in high-mobility polymers. nist.gov

X-ray Diffraction (XRD) for Crystallinity and Molecular Packing

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure and molecular packing within a polymer film. By analyzing the diffraction pattern of X-rays scattered by the film, one can determine the degree of crystallinity, identify the orientation of the crystalline domains relative to the substrate, and measure characteristic packing distances.

For conjugated polymers, two principal packing motifs are of interest:

Lamellar Stacking: The periodic stacking of polymer backbones separated by their insulating alkyl side chains. The distance between these layers is determined from the (h00) diffraction peaks.

π-stacking: The face-to-face packing of the conjugated backbones, which is crucial for intermolecular charge transport. The π-stacking distance is determined from the (010) peak and is typically in the range of 3.5-4.0 Å.

Synchrotron-based grazing-incidence X-ray scattering (GIXS) is particularly powerful for thin films. Studies on the high-mobility polymer poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) have used XRD to reveal that the polymer crystallizes with lamellae of π-stacked chains that are well-oriented relative to the substrate. nist.govucsb.edu Thermal annealing was shown to improve the crystalline order and orientation, which correlates with improved device performance. nist.gov

Table 2: Representative XRD Packing Distances for Related Thiophene-Based Polymers

Polymer SystemPacking MotifCharacteristic Distance (d-spacing)Reference
PNDIT2Lamellar Stacking (100)~2.5 nm nih.gov
E-PNDIT2 (Encapsulated)Lamellar Stacking (100)~1.92 nm nih.gov
PBTTTπ-stacking (010)3.8 Å nist.gov

Electron Scanning Microscopy (ESM) for Surface Morphology

Electron Scanning Microscopy (ESM), more commonly known as Scanning Electron Microscopy (SEM), is used to obtain higher magnification images of the surface morphology than is typically possible with optical microscopy. It is particularly useful for studying the larger-scale features of a polymer film, such as the presence of cracks, pinholes, or large aggregates, which can be detrimental to device performance. doi.org

In the context of polymers from this compound, SEM can be used to assess the uniformity of films prepared by methods like electropolymerization. Images can reveal whether the polymer grows as a smooth, homogeneous film or forms a more uneven surface with clusters or globular structures. doi.org For some solution-processed polymer films, SEM has shown morphological transitions from coarse spheres to interconnected microfibers upon solvent treatment, a change that can significantly impact the material's properties.

Functional Materials and Advanced Applications Derived from 5,5 Diethynyl 2,2 Bithiophene

Organic Semiconductor Applications: OFETs, OLEDs, and Photovoltaics

The versatility of the 5,5'-diethynyl-2,2'-bithiophene unit has enabled its incorporation into various organic semiconductor architectures, leading to significant advancements in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Building Blocks for High-Performance Organic Field-Effect Transistors (OFETs)

In the realm of OFETs, derivatives of this compound are instrumental in creating p-type (hole-transporting) semiconductor materials. The bithiophene core provides inherent charge transport capabilities, while the ethynyl (B1212043) linkages extend the π-conjugation, which is crucial for efficient charge delocalization and intermolecular orbital overlap. These structural features facilitate the formation of well-ordered crystalline domains in thin films, a key requirement for high charge carrier mobility.

Researchers have synthesized various small molecules and polymers incorporating the this compound moiety for OFET applications. For instance, a new azine polymer, poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA), demonstrated hole mobilities as high as 4.1 × 10⁻² cm² V⁻¹ s⁻¹ in organic thin-film transistors (OTFTs). rsc.org Another study on novel bis-5'-alkylthiophen-2'yl-2,6-anthracene organic semiconductors reported mobilities as high as 0.5 cm²/Vs and on/off current ratios greater than 10⁷. nih.gov These results underscore the potential of bithiophene-based materials in developing high-performance OFETs.

The performance of these OFETs is often evaluated based on key parameters such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The data below showcases the performance of some representative OFETs based on bithiophene derivatives.

SemiconductorMobility (cm²/Vs)On/Off RatioReference
Poly(4,4′-didodecyl-2,2′-bithiophene-azine) (PDDBTA)4.1 x 10⁻²- rsc.org
Bis-5'-alkylthiophen-2'yl-2,6-anthracene0.5> 10⁷ nih.gov
5,5'-bis(naphth-2-yl)- 2,2'-bithiophene (B32781) (NaT2) on SiO₂2-3 x 10⁻⁴- researchgate.net

Active Components and Hosts in Organic Light-Emitting Diodes (OLEDs)

In the field of OLEDs, materials derived from this compound can function as either the emissive layer component or the host material for phosphorescent dopants. Their tunable electronic properties, achieved through chemical modification, allow for the engineering of energy levels (HOMO and LUMO) to facilitate efficient charge injection and transport, as well as to control the emission color.

The extended π-conjugation provided by the diethynylbithiophene unit can lead to materials with high photoluminescence quantum yields, a prerequisite for efficient light emission. Furthermore, the rigid structure helps in forming stable amorphous films, which is beneficial for the longevity and operational stability of OLED devices. While specific data on OLEDs using this compound as the primary active component is emerging, related bithiophene structures have shown significant promise.

Donor and Acceptor Materials in Organic Photovoltaic (OPV) Devices and Organic Solar Cells (OSCs)

The development of efficient donor and acceptor materials is central to the advancement of organic photovoltaics. This compound serves as an excellent scaffold for constructing both types of materials. When functionalized with electron-donating groups, the resulting polymers and small molecules can act as the donor component in a bulk heterojunction (BHJ) solar cell. Conversely, attachment of electron-withdrawing moieties can produce effective acceptor materials.

The appeal of using this compound in OPVs stems from its ability to promote favorable morphologies in the active layer blend, which is crucial for efficient exciton (B1674681) dissociation and charge transport. The defined geometry of the bithiophene unit can influence the packing of polymer chains and small molecules, leading to the formation of interpenetrating networks of donor and acceptor domains with high interfacial area.

For example, a study on a bithiophene-azine based polymer, PDDBTA, when used as a donor material in OPVs with PC₇₁BM as the acceptor, achieved a power conversion efficiency (PCE) of up to 2.18%. rsc.org In another instance, a polymer donor featuring a bithiophene imide (BTI) acceptor unit, when used in a ternary organic solar cell, delivered a remarkable PCE of 20.52%. rsc.org

The table below summarizes the performance of some OPV devices incorporating bithiophene-based materials.

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
PDDBTAPC₇₁BM2.18--- rsc.org
PBTI-FR (with PM6 and L8-BO)-20.52--82.55 rsc.org
Poly[2,7-(9,9-dihexylfluorene)-alt-bithiophene] (F6T2)PCBM2.4~0.9-- nih.gov

Role as Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

The emergence of perovskite solar cells has opened new avenues for the application of bithiophene-based materials, particularly as hole transport materials (HTMs). The HTM plays a critical role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. An ideal HTM should possess appropriate energy level alignment with the perovskite's valence band, high hole mobility, and good film-forming properties.

Derivatives of this compound are being explored for this purpose due to their excellent charge transport characteristics and the ability to tailor their energy levels through synthetic modification. Recent research has demonstrated the potential of bithiophene-based HTMs in achieving high-efficiency and stable PSCs. For instance, a study in 2024 reported three new low-cost HTMs based on a 2,2'-bithiophene core. sciopen.com The device incorporating the doped TP-F as the hole transport layer achieved a power conversion efficiency of over 24%. sciopen.com This highlights the effectiveness of the 3,3'-bis(4-methoxy-2,6-dimethylphenyl)-2,2'-bithiophene building block for constructing cost-effective and high-performance HTMs. sciopen.com

HTMPCE (%)Voc (mV)Jsc (mA/cm²)FFReference
TP-F (doped)>24--- sciopen.com
J215.07102020.370.73 researchgate.net

Conjugated Polymer Systems with this compound Moieties

The incorporation of this compound moieties into conjugated polymer backbones via the reactive ethynyl groups has led to the development of materials with enhanced electronic and optical properties. These polymers are finding applications in various areas of organic electronics.

Development of Highly Conductive Polymers

The rigid and planar structure of the this compound unit, when polymerized, can lead to highly ordered polymer chains with significant π-π stacking. This intermolecular interaction is crucial for efficient charge hopping between polymer chains, resulting in high electrical conductivity upon doping.

The electrochemical oxidation of symmetrical dimethylbithiophenes with free α-positions has been shown to yield electroactive polymers with excellent cycling stability. rsc.org This suggests that polymers derived from this compound could exhibit robust electrochemical properties and high conductivity. The ability to form such conductive polymers opens up possibilities for their use in applications such as organic electrodes, antistatic coatings, and thermoelectric devices. Research is ongoing to fully explore the potential of these materials and to optimize their conductivity and processability.

Creation of Electroactive Conjugated Networks

The bifunctional nature of this compound, with its reactive terminal alkyne groups, makes it an ideal monomer for the construction of extended two- and three-dimensional electroactive conjugated networks. These networks are materials characterized by a continuous system of delocalized π-electrons, which imparts them with useful electronic and optical properties. The polymerization of this bithiophene derivative can be achieved through various coupling reactions, such as Glaser or Sonogashira cross-coupling, to form a rigid and porous framework.

The synthesis strategy allows for the creation of materials with high surface areas and permanent porosity. These structural features are crucial for applications in gas storage, catalysis, and as active materials in electronic devices. The electroactive nature of the bithiophene unit, combined with the extended conjugation provided by the ethynyl linkages, results in networks that can efficiently transport charge, making them suitable for applications in organic electronics and as electrochromic materials that change color in response to an electrical stimulus. nih.gov

Influence of Backbone and Side Chain Length on Polymer Performance

In polymers derived from this compound and its derivatives, the performance characteristics are critically dependent on both the conjugated backbone structure and the nature of the appended side chains. The length and branching of alkyl side chains, which are often added to the polymer backbone to improve solubility, have a profound impact on the material's properties and, consequently, its performance in devices.

Research Findings:

Solubility and Processing: Longer or branched alkyl side chains are typically introduced to enhance the solubility of conjugated polymers in common organic solvents. However, there is a delicate balance; while longer chains improve solubility, they can also dilute the concentration of the conjugated backbone, potentially affecting inter-chain interactions. Conversely, shortening the alkyl chains can drastically decrease solubility, making the material difficult to process and fabricate into uniform thin films. nih.gov

Crystallinity and Morphology: The length of the alkyl side chain is a key factor in determining the molecular packing and crystallinity of the polymer in the solid state. acs.org Shorter side chains can lead to more ordered, crystalline structures with closer π-π stacking, which is generally favorable for charge transport. rsc.orgkaist.ac.kr However, excessively short chains can lead to overly strong aggregation and poor film formation. nih.gov Longer side chains can disrupt this ordered packing, leading to more amorphous films, but they can also facilitate self-organization into specific lamellar structures. nih.gov

Charge Carrier Mobility: The mobility of charge carriers in organic field-effect transistors (OFETs) is strongly influenced by the side chain architecture. Optimization of the side chain length can enhance electron mobility. kaist.ac.kr For instance, in a study of naphthalenediimide-bithiophene based copolymers, a polymer with 2-hexyldecyl side chains exhibited more pronounced crystalline behavior and superior 3D charge transport compared to those with longer 2-octyldodecyl or 2-decyltetradecyl chains. kaist.ac.kr This resulted in a higher electron mobility of 1.90 cm² V⁻¹ s⁻¹. kaist.ac.kr In other systems, longer alkyl chains have been shown to lead to higher charge-carrier mobilities in OFETs. rsc.org

Thermal and Optical Properties: Side chain length also affects the thermal stability and optical properties of the polymers. While the electronic structure of the polymer backbone may not be significantly altered, the side chains influence the microphase separation between the flexible side chains and the conjugated backbones. nih.gov This can lead to changes in thermal transitions and the vibronic structure observed in photoluminescence spectra. nih.gov

The following table summarizes the general trends observed when modifying alkyl side chain length on bithiophene-based polymers.

PropertyEffect of Shorter Alkyl Side ChainsEffect of Longer Alkyl Side Chains
Solubility Decreases, can hinder processing nih.govIncreases, improves processability rsc.org
Crystallinity Tends to increase, promoting ordered packing nih.govacs.orgTends to decrease, can lead to amorphous films kaist.ac.kr
π-π Stacking Distance often decreases, favoring charge transport rsc.orgDistance often increases, potentially hindering transport acs.org
Charge Mobility Can be enhanced due to better packing, but not always kaist.ac.krCan be enhanced through improved film morphology and molecular ordering rsc.orgmdpi.com
Film Morphology Can lead to unfavorable morphology if solubility is too low nih.govCan promote more uniform films and specific self-assembly nih.gov

This table presents generalized trends. Optimal side chain length is specific to the polymer system and application.

Supramolecular Assemblies and Nanoscale Architectures

The rigid, linear structure of the this compound unit serves as an excellent scaffold for designing molecules that can undergo self-assembly into complex and functional supramolecular structures. By attaching specific functional groups, these building blocks can be programmed to form well-defined nanoscale and hierarchical architectures.

Exploration in Multidimensional Nanoarchitectures

Research has demonstrated that derivatives of this compound can be used to create fascinating multidimensional nanoarchitectures. A notable example involves the synthesis of X-shaped bolaamphiphiles where a central 5,5'-bis(phenylethynyl)-2,2'-bithiophene core is functionalized with two terminal hydrophilic glycerol (B35011) groups and two lateral long alkyl chains. rsc.org

These molecules exhibit thermotropic liquid crystalline behavior, self-assembling into highly ordered honeycomb structures. rsc.org The geometry of these nanoarchitectures is directly influenced by the length of the lateral alkyl chains. Elongation of these chains can induce a phase transition from a liquid crystalline phase with defective triangular honeycomb cells to one with square cells. rsc.org This ability to control the geometry of the nano-assembly by simply modifying the molecular structure highlights the potential for creating bespoke materials with tunable porous architectures. Such structures are of interest for applications in molecular sieving, templating, and advanced optics.

Self-Assembly Phenomena for Hierarchical Material Fabrication

Hierarchical material fabrication involves organizing matter across multiple length scales, from the molecular to the macroscopic, often mimicking the complex structures found in nature. nih.govresearchgate.net The self-assembly of this compound derivatives is a powerful bottom-up approach to achieving such hierarchical structures.

The process is driven by a combination of non-covalent interactions, including π-π stacking between the conjugated cores, van der Waals forces between the alkyl chains, and hydrogen bonding from appended functional groups. In the case of the previously mentioned X-shaped bolaamphiphiles, the segregation of the rigid aromatic cores, the flexible alkyl chains, and the polar head groups directs the assembly into columnar liquid crystalline phases that form the basis of the honeycomb structures. rsc.org

Furthermore, hierarchical thin films incorporating poly(2,2'-bithiophene) have been fabricated for use in organic solar cells. jst.go.jp In these devices, a layered structure is built up, with each layer performing a specific function (hole transport, photo-excitation). jst.go.jp The performance of these hierarchical systems is sensitive to the morphology and interfaces between the layers, underscoring the importance of controlled assembly. jst.go.jp The ability to direct the assembly of bithiophene-based molecules is thus a key step in fabricating advanced functional materials with structures tailored for specific applications.

Specialized Optoelectronic and Chemo-sensing Functions

The unique electronic structure of the this compound core, characterized by extended π-conjugation, makes its derivatives highly suitable for specialized applications in optoelectronics and chemical sensing.

Materials for Efficient Energy Transfer and Light Harvesting

The development of artificial light-harvesting systems, which mimic the efficiency of natural photosynthesis, is a major goal in materials science. acs.org Conjugated polymers, including those derived from bithiophene units, are excellent candidates for these applications due to their strong absorption of light and their ability to transport the resulting excitation energy. nih.gov

The process often relies on Förster Resonance Energy Transfer (FRET), where energy is transferred non-radiatively from an excited donor chromophore to an acceptor chromophore. mdpi.com In polymers and materials based on this compound, the conjugated backbone can act as an antenna, absorbing light over a broad spectral range. This energy can then migrate along the polymer chain or between adjacent chains to a specific site, such as an acceptor molecule or a reaction center in a solar cell.

Key design principles for efficient light-harvesting materials include:

Broad Absorption: The material should absorb a significant portion of the solar spectrum. The bithiophene core contributes to absorption in the visible range.

Energy Gradient: In multi-component systems, arranging chromophores to create a thermodynamic energy gradient can direct the flow of energy efficiently to the desired location. mdpi.com

Optimized Morphology: The spatial arrangement of the polymer chains is crucial. A disorganized or chaotic arrangement of light-harvesting proteins has been found to enhance the efficiency of long-distance energy transduction in some natural systems. scitechdaily.com This suggests that perfect crystalline order may not always be optimal.

Derivatives of this compound have been investigated for their fluorescent properties, which is a prerequisite for acting as a donor in an energy transfer system. rsc.org By incorporating these units into larger, complex systems like inter-conjugated polyelectrolyte complexes or dye-sensitized solar cells, it is possible to create materials that efficiently harvest light and channel the energy for applications in solar energy conversion and photocatalysis. nih.govnih.gov

Development of Solvatochromic Dyes and Environmental Sensors

The rigid, conjugated framework of the 2,2'-bithiophene unit serves as an excellent scaffold for the construction of chromophores that are sensitive to their local environment. The introduction of ethynyl linkages at the 5 and 5' positions provides a linear extension of the π-conjugation and offers versatile handles for further chemical modification. By incorporating electron-donating and electron-accepting groups at the termini of this conjugated system, push-pull dyes can be synthesized. These dyes often exhibit pronounced solvatochromism, meaning their absorption and/or emission spectra shift in response to the polarity of the surrounding solvent.

This phenomenon arises from changes in the dipole moment of the dye molecule upon electronic excitation. In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, in nonpolar solvents, the ground state is more stable, resulting in a blue shift (hypsochromic shift).

A notable example of a solvatochromic dye based on the bithiophene scaffold is 5-dimethylamino-5'-nitro-2,2'-bithiophene. nih.govnih.gov This compound displays significant positive solvatochromism, with its color changing across the visible spectrum in response to solvent polarity. researchgate.net While not a direct derivative of this compound, its behavior underscores the potential of the bithiophene core in creating environmentally sensitive dyes. The ethynyl groups in this compound can be readily functionalized, for instance, through Sonogashira coupling reactions, to install a variety of donor and acceptor moieties, thereby systematically tuning the solvatochromic properties. nih.gov

The sensitivity of these dyes to solvent polarity makes them excellent candidates for environmental sensors. For instance, they can be used to detect changes in the composition of solvent mixtures, determine the polarity of microenvironments, or sense the presence of specific analytes that alter the local polarity. Research has shown that derivatives of bithiophene can be incorporated into more complex molecular architectures, such as bolaamphiphiles, which exhibit fluorescent properties and have potential applications in fluorescence sensor devices.

Table 1: Solvatochromic Shift of a Representative Bithiophene Dye

SolventPolarity (ET(30) in kcal/mol)Absorption Maximum (λmax in nm)
n-Hexane31.0466
Toluene33.9498
Acetone42.2552
Dimethyl Sulfoxide45.1585
Ethanol51.9570
Formamide/Water (1:1)-597

This table illustrates the solvatochromic behavior of 5-dimethylamino-5'-nitro-2,2'-bithiophene, a representative solvatochromic dye containing the 2,2'-bithiophene core. The data demonstrates the significant red shift in the absorption maximum with increasing solvent polarity. researchgate.net

Building Blocks for Biosensors

The versatile chemistry of this compound also makes it a valuable building block for the construction of biosensors. The ethynyl groups can be used to anchor the molecule to surfaces, such as gold electrodes or nanoparticles, or to polymerize into conjugated polymers. These resulting materials can serve as the transducer element in a biosensor, converting a biological recognition event into a measurable signal.

Polythiophenes, polymers derived from thiophene (B33073) monomers, are well-known for their excellent electronic properties and stability, making them ideal for electrochemical biosensors. The incorporation of this compound into a polymer backbone can enhance the conjugation length and introduce porosity, which can be beneficial for the immobilization of biomolecules like enzymes or antibodies.

For example, polymers or oligomers containing the this compound unit can be synthesized and deposited onto an electrode surface. The terminal acetylene (B1199291) groups can be further functionalized with recognition elements for a specific biological target. Upon binding of the target analyte, a change in the electronic properties of the conjugated system can occur, leading to a detectable change in current, potential, or impedance.

One area of significant interest is the development of electrochemical DNA sensors. In such a sensor, a single-stranded DNA (ssDNA) probe can be attached to a polythiophene-modified electrode. When the complementary target DNA strand hybridizes with the probe, the change in the electrical properties at the electrode surface can be measured. The rigid and conductive nature of polymers derived from this compound can facilitate efficient charge transfer, potentially leading to highly sensitive detection.

Furthermore, the fluorescent properties of some derivatives of this compound can be exploited for optical biosensing. nih.gov For instance, a fluorescently-labeled bithiophene derivative could be designed to change its emission properties upon binding to a target biomolecule. This change could be a shift in the emission wavelength, an increase or decrease in fluorescence intensity (turn-on or turn-off sensing), or a change in fluorescence lifetime.

Table 2: Performance Characteristics of a Representative Polythiophene-Based Biosensor

AnalyteDetection MethodLinear RangeLimit of Detection (LOD)
GlucoseAmperometry0.25 mM to 2.5 mM0.176 mM
DNAElectrochemical-Zeptomole range

This table provides representative performance data for biosensors utilizing polythiophene-based materials. While not exclusively derived from this compound, it illustrates the typical performance metrics achieved with this class of conducting polymers in biosensing applications.

Future Research Directions and Emerging Opportunities

Novel Synthetic Paradigms for Enhanced Yield and Sustainability

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing 5,5'-Diethynyl-2,2'-bithiophene and its derivatives. Traditional multi-step syntheses are often low-yielding and require harsh reagents. Emerging strategies aim to overcome these limitations.

Key Research Thrusts:

C-H Activation/Direct Arylation: Palladium-catalyzed direct C-H arylation polycondensation is a powerful technique for creating thiophene-based polymers without the need for pre-functionalized organometallic reagents. researchgate.net Applying this logic to the synthesis of the monomer itself could reduce steps and waste. Research into optimizing catalytic systems, such as using phosphine-free Pd(OAc)₂ catalysts, has shown promise in producing high molecular weight polymers in shorter reaction times. researchgate.net

Flow Chemistry and Process Intensification: Utilizing gaseous reagents like acetylene (B1199291) in continuous flow reactors represents a modern and rational approach to synthesis. nih.govnih.gov This method can improve reaction yields and safety compared to batch processes. For instance, the homocoupling of 5-ethynyl-2,2'-bithiophene (B3059511) has been optimized by testing various alkyl halides, with ethyl iodide providing a 97% yield for the resulting butadiyne derivative. nih.gov

Alternative Coupling Methodologies: While methods like Stille, Negishi, and Suzuki coupling are established, ongoing research seeks to refine them for higher efficiency and broader substrate scope. nih.govmdpi.comacs.orgresearchgate.net For example, a multifaceted strategy for creating diverse 2,2'-bithiophene (B32781) derivatives has utilized coupling reactions, cycloadditions, and high-pressure activated routes. nih.govnih.gov

A comparative look at synthetic strategies highlights the move towards more efficient processes.

Synthetic Strategy Key Features Potential Advantages Relevant Research
Direct C-H Arylation Palladium-catalyzed polycondensation of thiophene (B33073) derivatives.Reduces need for organometallic reagents, fewer synthetic steps.Kanbara et al. demonstrated its use for polymer synthesis, though noted risks of β-defects. researchgate.net
Optimized Homocoupling CuI/[PdCl₂(PPh₃)₂] catalyzed homocoupling of terminal alkynes.High yields (up to 97%) for creating diyne linkages.A study optimized this reaction for 5-ethynyl-2,2'-bithiophene. nih.gov
(4+1) Annulation Creation of thiophene rings from donor-acceptor cyclopropanes and a sulfur source.Provides direct, one-step access to multisubstituted thiophenes.A recently developed method tolerant of various functional groups. acs.org

Development of Advanced Characterization Methodologies for In-Operando Studies

To fully understand and optimize devices based on this compound, it is crucial to study them under actual operating conditions. The development of advanced in-operando characterization techniques is essential for correlating structure and function in real-time.

Future Directions:

In-Situ Electrochemical ESR: Electron Spin Resonance (ESR) spectroscopy performed during electrochemical processes can provide direct evidence of charge localization and movement. ibm.comdtic.mil Using specially designed in-situ ESR electrochemical cells allows for the characterization of one-electron oxidation products (polarons) as they are generated, revealing how charge is distributed across the oligomer backbone. dtic.mil

Spectroelectrochemistry: Combining techniques like UV-Vis-NIR spectroscopy with electrochemical measurements (e.g., cyclic voltammetry) allows for the study of the electronic structure of materials in different oxidation states. dtic.mil This is critical for understanding the behavior of electrochromic and photovoltaic materials.

Spatially Resolved Spectroscopy: Techniques like cathodoluminescence (CL) can probe the optical properties of materials at the nanoscale. rsc.org Studies on related bithiophene nanocrystals have shown that CL spectra are size-dependent, offering a precise way to characterize nanostructured materials and their uniformity, which is vital for device performance. rsc.org

Template-Assisted Characterization: The electrosynthesis of nanowires from thiophene oligomers within templates allows for the creation of highly ordered structures. researchgate.net Characterizing these nanostructures reveals higher doping levels and improved properties compared to bulk materials, highlighting the importance of morphological control. researchgate.net

Integrated Computational-Experimental Approaches for Predictive Material Design

The synergy between computational modeling and experimental validation is accelerating the discovery of new materials with tailored properties. This integrated approach allows for the pre-screening of candidate molecules, saving significant time and resources.

Key Methodologies:

Density Functional Theory (DFT): DFT is a cornerstone for predicting the electronic and optical properties of thiophene-based molecules. nih.govub.ac.idcdu.edu.aunih.gov It is used to calculate HOMO/LUMO energy levels, absorption spectra, and photovoltaic parameters, guiding the design of materials for organic solar cells and transistors. ub.ac.idcdu.edu.aunih.gov For instance, DFT simulations have been used to screen different end-groups on a core structure to predict which combinations of donors and acceptors would yield the highest power conversion efficiency in a solar cell. cdu.edu.au

Time-Dependent DFT (TD-DFT): This method is employed to study excited-state properties and dynamics. nih.govresearchgate.net TD-DFT calculations can support experimental spectroscopy results, helping to assign optical transitions and understand charge transfer characteristics. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML is an emerging frontier in materials science. gatech.edumit.edu By training ML models on existing materials data, algorithms can predict the properties of new, un-synthesized polymers and oligomers. gatech.edu This data-driven approach can identify top candidates that meet specific performance criteria, which are then prioritized for laboratory synthesis and testing in a continuous feedback loop. gatech.edu

Computational Method Predicted Properties Application in Material Design
Density Functional Theory (DFT) HOMO/LUMO energies, band gaps, molecular geometry, absorption spectra. ub.ac.idcdu.edu.aunih.govScreening candidates for organic electronics (OFETs, OSCs), predicting NLO properties. ub.ac.idcdu.edu.au
Time-Dependent DFT (TD-DFT) Excited state energies, electronic transitions, charge transfer character. nih.govresearchgate.netInterpreting UV-Vis and fluorescence spectra, understanding photophysical processes. nih.gov
Ab Initio Methods (e.g., CC3, ADC(2)) Highly accurate excited state energies, vibrational structure. rsc.orgAssigning complex, high-resolution photoabsorption spectra. rsc.org
Machine Learning (ML) Polymer properties, formulation performance. gatech.eduAccelerating discovery of new polymers with target properties (e.g., high energy density). gatech.edu

Exploration of New Device Architectures and Fabrication Techniques

The versatility of this compound allows for its incorporation into a wide range of device architectures using both traditional and innovative fabrication methods.

Emerging Areas:

Single-Crystal Transistors: Oligomers with well-defined structures are ideal for creating single-crystal organic field-effect transistors (SC-OFETs), which exhibit superior charge transport properties due to long-range molecular order. nih.govrsc.org Future work will involve optimizing crystal growth and device fabrication to maximize mobility.

Paper-Based and Flexible Electronics: Novel fabrication techniques, such as the in-situ plasma polymerization of bithiophene on cellulose (B213188) paper, are paving the way for low-cost, flexible, and disposable electronic devices. drexel.edu This method creates a conductive polymer-paper hybrid, demonstrating a simple route to functional materials. drexel.edu

Patterned and Nanostructured Devices: Spatially controlled polymerization techniques are crucial for creating micro- and nano-scale devices. Metal-free surface-initiated atom transfer radical polymerization (SI-ATRP) can be used to grow patterned polymer brushes from surfaces using only microliter volumes of reagents and visible light, offering an economical and scalable method for fabricating sensors and nanoelectronics. mdpi.com

Solution-Processable Devices: The solubility of many thiophene oligomers and their polymers allows for fabrication via solution-based techniques like spin-coating and printing, which are essential for large-area and low-cost electronics. researchgate.net

Integration into Hybrid and Composite Materials for Synergistic Effects

Combining this compound or its polymers with other materials is a powerful strategy to create composites with enhanced or entirely new functionalities.

Research Opportunities:

Polymer Blends and Copolymers: Incorporating bithiophene units into copolymers with other electron-donating or electron-accepting moieties is a proven method for tuning the electronic and photophysical properties of the final material. mdpi.com This approach is widely used in the design of active layer materials for organic solar cells. mdpi.com

Organic-Inorganic Hybrids: The terminal acetylene groups on this compound are ideal anchor points for grafting onto inorganic nanostructures (e.g., quantum dots, metal oxides) or surfaces. This can lead to hybrid materials with improved charge separation and transport properties for photovoltaic and sensing applications.

Functional Composites: Integrating polythiophenes into inert matrices, such as cellulose, can impart conductivity and other electronic functions to otherwise passive materials. drexel.edu The resulting composite benefits from the mechanical properties of the matrix and the electronic functionality of the polymer.

Incorporation into Polyesters: Thiophene-fluorene oligomers have been successfully incorporated into polyester (B1180765) chains. acs.org Spectroscopic studies show that the oligomer units remain electronically isolated, demonstrating a viable path to creating functional polymers where the active component's properties are preserved. acs.org

Investigation of Ultrafast Photophysical Processes

Understanding the fate of excitons in the first femtoseconds to nanoseconds after light absorption is fundamental to optimizing optoelectronic devices. Ultrafast spectroscopy provides a window into these critical processes.

Key Research Questions:

Excited-State Dynamics: Femtosecond transient absorption (TA) spectroscopy is a key technique for mapping the deactivation pathways of excited states. acs.orgyoutube.com For related thiophene oligomers, TA studies have revealed complex dynamics including relaxation from locally excited (LE) states to intramolecular charge transfer (ICT) states, intersystem crossing to triplet states, and solvent reorganization, all occurring on picosecond timescales. nih.govacs.org

Charge Transfer and Separation: In donor-acceptor systems based on bithiophene, understanding the rate and efficiency of photo-induced charge transfer is paramount. Ultrafast spectroscopy can directly observe the formation of charge-separated states and track their evolution, providing insights crucial for improving solar cell efficiency. nih.gov

Influence of Environment and Structure: The photophysical properties of thiophene oligomers are highly sensitive to their environment (e.g., solvent polarity) and molecular structure. acs.orgrsc.org Systematic studies using ultrafast techniques can elucidate how changes in conjugation length, substituents, and conformation affect excited-state lifetimes and decay channels, guiding rational molecular design. acs.orgrsc.org

Photophysical Process Timescale Investigative Technique Significance
Initial Photoexcitation/LE State Formation < 100 fsFemtosecond Transient AbsorptionThe first step in all photophysical processes. youtube.com
Intramolecular Charge Transfer (ICT) fs - psTransient Absorption, Time-Resolved FluorescenceCrucial for charge separation in donor-acceptor systems. nih.govacs.org
Intersystem Crossing (S₁ → T₁) ps - nsTransient AbsorptionMain deactivation channel in some oligomers, important for OLEDs and photodynamic therapy. rsc.org
Fluorescence (S₁ → S₀) ps - nsTime-Resolved FluorescenceRadiative decay pathway, important for light-emitting applications. rsc.org

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for introducing ethynyl groups into 5,5'-Diethynyl-2,2'-bithiophene derivatives?

  • Methodological Answer : Ethynyl-functionalized bithiophenes are typically synthesized via cross-coupling reactions. For example, palladium-catalyzed coupling (e.g., Sonogashira or Stille reactions) using halogenated precursors like 5,5'-dibromo-2,2'-bithiophene ( ). Bromination of 2,2'-bithiophene yields 5,5'-dibromo-2,2'-bithiophene, which serves as a versatile intermediate for subsequent functionalization with ethynyl groups via coupling with terminal alkynes . Microwave-assisted synthesis ( ) or Takahashi reactions ( ) may optimize yields and regioselectivity.

Q. How are spectroscopic and structural properties of this compound characterized?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., δ 6.77 ppm for bithiophene protons; ) confirm substitution patterns.
  • X-ray Diffraction (XRD) : Resolve crystal packing and molecular alignment (e.g., monoclinic P21/cP2_1/c symmetry with lattice parameters a=11.5004a = 11.5004 Å, b=13.6992b = 13.6992 Å; ).
  • UV-Vis/Photoluminescence : Assess optoelectronic properties influenced by ethynyl conjugation (e.g., redshifted absorption in π-extended systems; ).

Advanced Research Questions

Q. How do substituents on the bithiophene core influence electronic properties for photocatalysis or optoelectronics?

  • Methodological Answer : Ethynyl groups enhance π-conjugation and electron-withdrawing/donating effects. For instance:

  • Photocatalysis : 5,5'-Bis((2-(trifluoromethyl)phenyl)ethynyl)-2,2'-bithiophene exhibits visible-light activity due to reduced bandgaps and improved redox potentials predicted by DFT calculations ( ).
  • Lasing Materials : Molecular alignment in polymorphic crystals (e.g., 5,5'-bis(4'-cyanobiphenyl-4-yl)-2,2'-bithiophene) dictates lasing thresholds and emission wavelengths ( ).
    • Experimental Design : Use side-chain engineering (e.g., alkyl or imide groups; ) to modulate solubility and charge transport in organic semiconductors.

Q. What strategies address contradictions in reported catalytic efficiencies or charge-carrier mobilities?

  • Methodological Answer :

  • Catalyst Comparison : Organic photocatalysts (e.g., Th-BT-Th) vs. transition-metal complexes (e.g., Ru(bpy)32+_3^{2+}) show differing efficiencies under identical conditions ( ).
  • Morphological Optimization : Melt-processing 5,5'-bis(4-hexylphenyl)-2,2'-bithiophene improves OFET mobility by 5× via favorable crystal alignment ( ).
  • Data Validation : Cross-reference DFT-predicted redox potentials ( ) with cyclic voltammetry to resolve discrepancies.

Q. How can molecular alignment be controlled to enhance device performance?

  • Methodological Answer :

  • Crystallization Techniques : Vapor diffusion vs. solvent evaporation produces polymorphs with distinct molecular orientations ( ).
  • Self-Assembly : Imide-flanked bithiophenes (e.g., Phth-Th2_2-Phth) form ordered structures via π-π stacking and hydrogen bonding ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.